molecular formula C7H16ClNS B14430085 2-Isopropyltetrahydro-2H-1,3-thiazine hydrochloride CAS No. 79128-38-4

2-Isopropyltetrahydro-2H-1,3-thiazine hydrochloride

Cat. No.: B14430085
CAS No.: 79128-38-4
M. Wt: 181.73 g/mol
InChI Key: LPZXVEYJFMQVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyltetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyltetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a thiocarbonyl compound, followed by cyclization to form the thiazine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields, making the production process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyltetrahydro-2H-1,3-thiazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazine derivatives. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

2-Isopropyltetrahydro-2H-1,3-thiazine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Isopropyltetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or disrupt the function of cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Isopropyltetrahydro-2H-1,3-thiazine hydrochloride include other thiazine derivatives such as:

  • 1,3-Thiazine
  • 1,3-Benzothiazine
  • 1,3-Thiazolidine

Uniqueness

What sets this compound apart from these similar compounds is its unique isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

79128-38-4

Molecular Formula

C7H16ClNS

Molecular Weight

181.73 g/mol

IUPAC Name

2-propan-2-yl-1,3-thiazinane;hydrochloride

InChI

InChI=1S/C7H15NS.ClH/c1-6(2)7-8-4-3-5-9-7;/h6-8H,3-5H2,1-2H3;1H

InChI Key

LPZXVEYJFMQVPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1NCCCS1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.